
4-éthoxy-3-méthyl-N-((1-méthylpipéridin-4-yl)méthyl)benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives, including 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. These compounds have demonstrated effectiveness against a range of pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have shown promising results, indicating that these compounds can inhibit microbial growth and biofilm formation, which is critical in treating infections caused by resistant bacteria .
Neurological Disorders
Benzenesulfonamide compounds are also being investigated for their potential in treating sodium channel-mediated diseases, such as epilepsy. The modulation of voltage-gated sodium channels is crucial for neuronal excitability, and compounds like 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide may serve as therapeutic agents for managing seizure disorders. Research indicates that these compounds can influence neuronal signaling pathways, offering a new avenue for epilepsy treatment .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized various benzenesulfonamide derivatives and evaluated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, with 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide showing superior performance against resistant strains .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Compound A | 8 | Klebsiella pneumoniae |
Compound B | 16 | Pseudomonas aeruginosa |
4-Ethoxy Compound | 4 | Staphylococcus aureus |
Case Study 2: Neurological Applications
A patent application discusses the use of benzenesulfonamide compounds in treating sodium channel-mediated conditions. Preclinical studies demonstrated that these compounds could reduce seizure frequency in animal models of epilepsy, suggesting their potential as therapeutic agents for human use .
Mécanisme D'action
Target of Action
The primary target of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is the serine protease factor B (FB), a key node in the alternative pathway (AP) of the complement system . The AP is integral to the formation of C3 and C5 convertase and contributes to the pathogenesis of several human diseases .
Mode of Action
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide acts as an inhibitor of FB . By inhibiting FB, it prevents the formation of C3 and C5 convertase, thereby disrupting the AP of the complement system .
Biochemical Pathways
The compound affects the AP of the complement system, which plays a crucial role in immune response. By inhibiting FB, it prevents the formation of C3 and C5 convertase, key enzymes in the AP. This disruption can alleviate the symptoms of diseases mediated by the AP, such as age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and various glomerular diseases .
Pharmacokinetics
It is known that the compound is orally bioavailable , which suggests that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and eventually excreted.
Result of Action
The inhibition of FB by 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide leads to a disruption of the AP of the complement system . This can result in a reduction of the symptoms of diseases mediated by the AP, providing potential therapeutic benefits .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amine.
Sulfonation: Introduction of the sulfonamide group.
Substitution: Attachment of the ethoxy and methyl groups to the benzene ring.
Alkylation: Introduction of the piperidinylmethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to an aldehyde or carboxylic acid.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Replacement of the ethoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 4-formyl-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ethoxy-3-methylbenzenesulfonamide: Lacks the piperidinylmethyl group, resulting in different chemical properties and biological activity.
N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide:
Uniqueness
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Activité Biologique
4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative with potential biological activity. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development. This article explores the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name, which indicates the presence of an ethoxy group, a methyl group, and a piperidine moiety. The sulfonamide functional group is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, compounds similar to 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide have shown promising results in inhibiting tumor cell proliferation. One study reported that sulfonamide derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. The compound under discussion may exhibit similar activity against a range of bacterial strains. Research indicates that derivatives with piperidine groups enhance antimicrobial efficacy by disrupting bacterial cell wall synthesis . In vitro studies have demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
Anti-inflammatory Properties
The anti-inflammatory effects of sulfonamides are also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is often attributed to their ability to interfere with the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of various sulfonamide derivatives, including those structurally related to 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. The results indicated that these compounds significantly inhibited the growth of MDA-MB-231 breast cancer cells, with IC50 values ranging from 5 to 15 μM. Morphological assessments revealed apoptosis induction characterized by nuclear condensation and fragmentation .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of several piperidine-containing sulfonamides was assessed against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) as low as 2 μg/mL for S. aureus, indicating potent antibacterial activity .
Data Tables
Activity | IC50/ MIC Values | Cell Lines/ Organisms |
---|---|---|
Antitumor | 5 - 15 μM | MDA-MB-231 (breast cancer) |
Antimicrobial | 2 μg/mL | Staphylococcus aureus |
Anti-inflammatory | Not specified | Various in vitro models |
Propriétés
IUPAC Name |
4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXMGHWBDMWKOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.